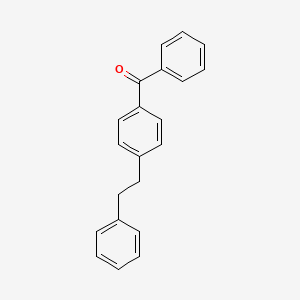

4-(2-Phenylethyl)benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl-[4-(2-phenylethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O/c22-21(19-9-5-2-6-10-19)20-15-13-18(14-16-20)12-11-17-7-3-1-4-8-17/h1-10,13-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIICNRVGIWCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238373 | |

| Record name | Benzophenone, 4-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91036-10-1 | |

| Record name | Benzophenone, 4-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091036101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 4-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Phenylethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Phenylethyl)benzophenone (CAS No. 91036-10-1), a diaryl ketone with potential applications in medicinal chemistry and materials science. While specific research on this particular molecule is limited, this document synthesizes established principles of organic chemistry and the broader knowledge of the benzophenone scaffold to offer a detailed exploration of its synthesis, analytical characterization, potential applications, and safety considerations. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, providing both theoretical insights and practical, step-by-step protocols.

Introduction: The Benzophenone Scaffold in Modern Science

Benzophenone and its derivatives represent a ubiquitous and versatile class of organic compounds characterized by a diaryl ketone core. This structural motif is found in numerous naturally occurring and synthetic molecules exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Furthermore, the unique photochemical properties of benzophenones have led to their extensive use as photoinitiators in polymer chemistry and as UV-protecting agents in various industrial applications.[1]

This compound, the subject of this guide, is a specific derivative that combines the foundational benzophenone structure with a phenylethyl substituent. This addition is anticipated to modulate the parent molecule's physicochemical and biological properties, potentially leading to novel applications in drug design and materials science. This guide will delve into the synthetic pathways to access this molecule, its expected analytical characteristics, and a discussion of its potential within the broader context of benzophenone chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 91036-10-1 | Finetech Industry Limited |

| Molecular Formula | C₂₁H₁₈O | Finetech Industry Limited |

| Molecular Weight | 286.37 g/mol | ChemicalBook[4] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | 420.4°C at 760 mmHg (predicted) | |

| Solubility | Insoluble in water; soluble in organic solvents like methanol, ethanol, and chloroform (predicted) | General knowledge |

Synthesis and Manufacturing

The synthesis of this compound can be logically approached through a two-step process: the formation of a key intermediate, 4-(2-phenylethyl)benzoic acid, followed by a Friedel-Crafts acylation reaction with benzene.

Synthesis of the Intermediate: 4-(2-Phenylethyl)benzoic Acid

Several modern cross-coupling reactions can be employed for the synthesis of 4-(2-phenylethyl)benzoic acid from commercially available starting materials. The Suzuki and Heck coupling reactions are particularly well-suited for this transformation.

The Suzuki-Miyaura coupling reaction offers a robust method for the formation of carbon-carbon bonds.[5] In this proposed pathway, 4-bromobenzoic acid is coupled with (2-phenylethyl)boronic acid in the presence of a palladium catalyst and a base.

Diagram 1: Proposed Suzuki Coupling for 4-(2-Phenylethyl)benzoic Acid Synthesis.

Experimental Protocol: Suzuki Coupling

-

Reaction Setup: To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), (2-phenylethyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene and water. Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The Heck reaction provides another viable route, coupling 4-bromobenzoic acid with styrene, followed by reduction of the resulting double bond.[6][7]

Final Product Synthesis: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and efficient method for the formation of aryl ketones.[8][9][10] This step involves the reaction of 4-(2-phenylethyl)benzoyl chloride with benzene in the presence of a Lewis acid catalyst.

The synthesized 4-(2-phenylethyl)benzoic acid is first converted to its more reactive acid chloride derivative.

Experimental Protocol: Acid Chloride Formation

-

Reaction Setup: In a fume hood, combine 4-(2-phenylethyl)benzoic acid (1.0 eq) and thionyl chloride (SOCl₂) (1.5 eq) in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Isolation: After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-(2-phenylethyl)benzoyl chloride, which can often be used in the next step without further purification.

Diagram 2: Friedel-Crafts Acylation for this compound Synthesis.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: In a fume hood, suspend a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.1 eq), in an inert solvent like dichloromethane (CH₂Cl₂).

-

Reactant Addition: Cool the suspension in an ice bath and slowly add a solution of 4-(2-phenylethyl)benzoyl chloride (1.0 eq) in dichloromethane.

-

Addition of Benzene: To this mixture, add benzene (1.0 eq) dropwise, maintaining the low temperature.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer.

-

Purification: Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of the synthesized this compound. The following are the predicted spectroscopic data based on the known properties of the benzophenone core and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Comments |

| ¹H NMR | 7.20-7.80 (m, 14H) | Aromatic protons from the three phenyl rings. |

| 3.00 (t, 2H) | Methylene protons adjacent to the benzophenone ring. | |

| 2.95 (t, 2H) | Methylene protons adjacent to the terminal phenyl group. | |

| ¹³C NMR | ~196 | Carbonyl carbon of the ketone. |

| 125-145 | Aromatic carbons. | |

| ~38 | Methylene carbons. |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Comments |

| C-H stretch (aromatic) | 3000-3100 | |

| C-H stretch (aliphatic) | 2850-2960 | |

| C=O stretch (ketone) | 1650-1670 | Conjugation with the aromatic ring lowers the frequency. |

| C=C stretch (aromatic) | 1450-1600 | Multiple bands. |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), benzophenones typically show an intense molecular ion peak.[11] Characteristic fragmentation patterns include the formation of the benzoyl cation (m/z 105) and the phenyl cation (m/z 77) through cleavage adjacent to the carbonyl group.[12] For this compound, additional fragmentation of the phenylethyl side chain would be expected.

Applications in Drug Discovery and Development

While no specific pharmacological studies on this compound have been reported, the broader class of benzophenone derivatives exhibits a remarkable range of biological activities, suggesting potential avenues for investigation.

Potential as an Anticancer Agent

Numerous benzophenone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis through caspase activation and disruption of the mitochondrial membrane potential.[13] The introduction of the lipophilic phenylethyl group in this compound may enhance its cell permeability and interaction with biological targets, making it a candidate for anticancer drug discovery programs.

Potential as an Anti-inflammatory Agent

The benzophenone scaffold is also present in compounds with potent anti-inflammatory properties.[1][14] Some derivatives have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes. The structural features of this compound could be explored for their potential to modulate inflammatory pathways.

Other Potential Pharmacological Activities

Benzophenone derivatives have also been investigated for their antimicrobial, antiviral, and antileishmanial activities.[1] The diverse biological profile of this class of compounds underscores the potential of this compound as a lead structure for the development of new therapeutic agents.

Safety and Toxicology

A comprehensive toxicological profile for this compound is not currently available. However, data on the broader class of benzophenones provide a basis for preliminary safety considerations.

General Toxicity of Benzophenones

Benzophenones generally exhibit low acute toxicity.[15] However, some derivatives have been identified as endocrine disruptors, with the potential to interfere with hormonal systems.[16][17] Chronic exposure to certain benzophenones has been associated with reproductive and developmental toxicity in animal studies.[8]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified benzophenone as "possibly carcinogenic to humans" (Group 2B).[15] This classification is based on evidence from animal studies showing an increased incidence of certain tumors following oral exposure.

Handling and Safety Precautions

Given the limited specific data for this compound, it should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated area or a fume hood to minimize inhalation exposure.

Conclusion

This compound represents an intriguing, yet underexplored, member of the versatile benzophenone family. This technical guide has provided a detailed, albeit predictive, framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies and the extensive knowledge base surrounding the benzophenone scaffold, this document aims to empower researchers to further investigate the unique properties and potential of this compound. Future studies are warranted to validate the proposed synthetic routes, confirm the predicted analytical data, and explore the pharmacological and toxicological profile of this compound, which may unlock its potential in drug discovery and materials science.

References

- Witorsch, R. J., & Thomas, J. A. (2010). Personal care products and endocrine disruption: A critical review of the literature. Critical Reviews in Toxicology, 40(Suppl. 3), 1-30.

- Morales-Prieto, N., & Postigo, C. (2023). Safety of benzophenone-type UV filters: A mini review focusing on carcinogenicity, reproductive and developmental toxicity. Chemosphere, 326, 138455.

- Wang, L., & Kannan, K. (2021). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters.

- Therapeutic Goods Administration (TGA). (2023). Safety Review of Benzophenone. Australian Government Department of Health.

- BenchChem. (2025). Application Notes and Protocols for Heck Coupling of 4-(4-Bromobenzyl)phenol.

- ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example.

- Suzuki, O., Hattori, H., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10.

- Kumar, A., Singh, A., & Sharma, G. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(52), 29635-29653.

- BenchChem. (2025).

- The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Barton, H. J., & Kocór, M. (1988). Synthesis of new benzophenone derivatives with potential, antiinflammatory activity. Acta Poloniae Pharmaceutica, 45(3), 227-231.

- Jim Clark. (n.d.). Friedel-Crafts Acylation of Benzene.

- Lei, C., Yang, W., Lin, Z., Tao, Y., Ye, R., Jiang, Y., Chen, Y., & Zhou, B. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20004-20016.

- Guidechem. (2023). What are two synthesis methods for 4-bromobenzoic acid?.

- ResearchGate. (n.d.). Heck reaction between bromobenzene and styrene.

- National Institutes of Health. (n.d.). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.

- ResearchGate. (n.d.). Heck reaction between bromobenzene and styrene.

- BenchChem. (2025). Application Notes and Protocols: Selective Suzuki Coupling Reactions of 2-Bromo-4-chlorobenzoic Acid.

- Jim Clark. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049).

- Kuete, V., & Efferth, T. (2013). Cytotoxicity and modes of action of four naturally occuring benzophenones: 2,2',5,6'-tetrahydroxybenzophenone, guttiferone E, isogarcinol and isoxanthochymol. Phytomedicine, 20(6), 528-534.

- The Royal Society of Chemistry. (n.d.).

- MCC Organic Chemistry. (n.d.).

- University of Wisconsin-Madison. (n.d.).

- The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.

- ResearchGate. (2022). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0)

- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube.

- Chemistry Stack Exchange. (2023). I can't understand a fragment in the Mass-Spectrum of Benzophenone.

- Chemistry LibreTexts. (2023, August 29).

- Guidechem. (2023). What are two synthesis methods for 4-bromobenzoic acid?.

- Wikipedia. (n.d.). Heck reaction.

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.).

- ResearchGate. (n.d.). Heck reactions between bromobenzene and styrene catalyzed by Pd supported on different kinds of supports.

- ChemicalBook. (n.d.). 4-Methylbenzophenone(134-84-9) 1H NMR spectrum.

- SpectraBase. (n.d.). 4-Phenylbenzophenone - Optional[1H NMR] - Chemical Shifts.

- BenchChem. (2025). Step-by-step synthesis protocol for 4-Phenylazobenzoic acid.

- van de Waterbeemd, H. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.

- BenchChem. (2025). In Silico Prediction of Physicochemical, ADMET, and Toxicity Properties of 4'-(4-Methyl-1-piperazinyl)acetophenone.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone.

- The Royal Society of Chemistry. (n.d.).

- Journal of Applied Pharmaceutical Science. (n.d.). In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules.

- Chegg. (2022). Solved Assign the H-NMR spectrum of benzophenone provided to.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cir-safety.org [cir-safety.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Safety of benzophenone-type UV filters: A mini review focusing on carcinogenicity, reproductive and developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 11. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. tga.gov.au [tga.gov.au]

- 16. Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(2-Phenylethyl)benzophenone

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, the benzophenone moiety serves as a cornerstone for the development of a myriad of functional molecules, from photoinitiators to crucial intermediates in medicinal chemistry. The strategic introduction of substituents onto the benzophenone scaffold allows for the fine-tuning of its physicochemical and biological properties. This guide provides a comprehensive technical overview of the synthesis of a particularly relevant derivative: 4-(2-Phenylethyl)benzophenone. Herein, we delve into the primary synthetic pathways, offering not just procedural steps, but the underlying chemical logic and practical insights essential for successful and reproducible synthesis. This document is structured to empower researchers with the knowledge to not only replicate the described methods but also to adapt and troubleshoot them for their specific applications.

Introduction: The Significance of this compound

This compound, a diaryl ketone featuring a phenylethyl substituent at the para position of one of the phenyl rings, is a molecule of interest in various chemical research areas. Its structure combines the photoreactive properties of the benzophenone core with the conformational flexibility and lipophilicity of the phenylethyl group. This unique combination makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and materials with specific photophysical characteristics. The synthesis of this compound, while seemingly straightforward, presents several challenges and nuances that require a thorough understanding of classical organic reactions and modern purification techniques.

Primary Synthetic Pathway: Friedel-Crafts Acylation of Bibenzyl

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of bibenzyl (1,2-diphenylethane) with benzoyl chloride. This electrophilic aromatic substitution reaction is a robust and well-established method for the formation of aryl ketones.[1][2]

Mechanistic Rationale and Regioselectivity

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of benzoyl chloride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1] The acylium ion then attacks the electron-rich aromatic ring of bibenzyl.

The phenylethyl group of bibenzyl is an ortho-, para-directing activator for electrophilic aromatic substitution. Due to steric hindrance from the ethyl bridge, the incoming acylium ion will preferentially attack the para-position of one of the phenyl rings, leading to the desired this compound as the major product. The deactivating effect of the newly introduced ketone group prevents significant polyacylation, a common side reaction in Friedel-Crafts alkylations.[1]

Diagram 1: Mechanism of Friedel-Crafts Acylation

Caption: Mechanism of Friedel-Crafts acylation for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for clarity and reproducibility.

Materials and Reagents:

-

Bibenzyl (1,2-diphenylethane)

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or Hexane (for recrystallization)

-

Silica gel (for column chromatography, if necessary)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler or trap), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Reactants:

-

In the dropping funnel, place a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Following the addition of benzoyl chloride, add a solution of bibenzyl (1.0 equivalent) in anhydrous dichloromethane dropwise from the same dropping funnel over 30 minutes, again keeping the temperature below 10 °C.

-

-

Reaction: After the complete addition of bibenzyl, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification of this compound

The crude product obtained is typically a solid or a viscous oil and requires purification.

-

Recrystallization: This is the preferred method for purification if the crude product is a solid.[3]

-

Dissolve the crude product in a minimum amount of a hot solvent. Suitable solvents include ethanol, isopropanol, or a mixture of hexane and ethyl acetate.[4]

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Column Chromatography: If recrystallization does not yield a product of sufficient purity, or if the product is an oil, purification by column chromatography on silica gel is necessary.[5] A gradient of hexane and ethyl acetate is a common eluent system for separating benzophenone derivatives.

Data Presentation: Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | A strong Lewis acid required to generate the acylium ion.[1] |

| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent that effectively dissolves the reactants and catalyst complex. |

| Temperature | 0-5 °C during addition, then room temp. | Controls the initial exothermic reaction and prevents side reactions. |

| Reaction Time | 2-4 hours | Typically sufficient for complete reaction, monitorable by TLC. |

| Work-up | Quenching with ice/HCl | Decomposes the AlCl₃ complex and protonates any intermediates. |

| Purification | Recrystallization or Column Chromatography | To remove unreacted starting materials and any isomeric byproducts.[3][5] |

Diagram 2: Experimental Workflow for Friedel-Crafts Synthesis

Caption: A streamlined workflow for the synthesis and purification of this compound.

Alternative Synthetic Pathway: Grignard Reaction

Conceptual Outline

This pathway can be envisioned in two main ways:

-

Reaction of a phenethyl Grignard reagent with a benzoyl derivative: For instance, the reaction of phenethylmagnesium bromide with benzoyl chloride or benzonitrile followed by hydrolysis.

-

Reaction of a phenyl Grignard reagent with a 4-phenethylbenzoyl derivative: This would involve preparing 4-phenethylbenzoyl chloride and reacting it with phenylmagnesium bromide.

The first approach is generally more practical due to the commercial availability of the starting materials.

Plausible Experimental Protocol (Based on General Grignard Reactions)

Part A: Preparation of Phenethylmagnesium Bromide (Grignard Reagent)

-

Setup: Assemble a flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: Place magnesium turnings in the flask. Add a small amount of a solution of 2-phenylethyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) from the dropping funnel. A crystal of iodine can be added to initiate the reaction.

-

Formation: Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 2-phenylethyl bromide solution dropwise at a rate that maintains a gentle reflux.[6][7]

-

Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

Part B: Reaction with Benzonitrile and Hydrolysis

-

Addition: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of benzonitrile in anhydrous ether or THF dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours.

-

Hydrolysis: Carefully pour the reaction mixture into a beaker of ice and acidic water (e.g., dilute HCl or H₂SO₄). This will hydrolyze the intermediate imine to the desired ketone.

-

Work-up and Purification: Follow a similar extraction and purification procedure as described for the Friedel-Crafts acylation.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzoyl group and the substituted phenyl ring, as well as a singlet for the four protons of the ethyl bridge (Ar-CH₂-CH₂-Ph).

-

¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon (typically in the range of 190-200 ppm), and the various aromatic and aliphatic carbons.

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₂₁H₁₈O, MW = 286.37 g/mol ).

-

Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through the Friedel-Crafts acylation of bibenzyl. This method, when performed with careful control of reaction conditions and followed by appropriate purification, provides the target molecule in good yield and high purity. The alternative Grignard pathway offers a valuable synthetic option, particularly when precursor availability dictates the strategy.

For drug development professionals and researchers, the ability to efficiently synthesize and purify such benzophenone derivatives is crucial. Future work in this area may focus on developing more environmentally benign catalytic systems for Friedel-Crafts reactions, such as using solid acid catalysts or ionic liquids, to minimize the use of corrosive and moisture-sensitive reagents like aluminum chloride.[10] Furthermore, the exploration of the photochemical and biological properties of this compound and its derivatives will continue to be an active area of research.

References

- BenchChem. (2025).

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

- Chem 117 Handout. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide.

- Chegg. (2022, March 7). IR Spectra of Benzophenone.

- Filo. (2025, September 22). The Friedel-Crafts reaction of benzyl chloride gives.

- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.

- Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).

- Quora. (2014, April 15). How to prepare benzophenone from benzene.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- University of Rochester Department of Chemistry. (n.d.). How To: Purify by Crystallization.

- ResearchGate. (n.d.). Friedel–Crafts acylation of different arenes with benzoyl chloride....

- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.

- YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism.

- Scribd. (n.d.). Benzophenone 1H-NMR, 13C-NMR and IR Spectra.

- ResearchGate. (2006, September 23). Infrared Spectra of Benzophenone-Ketyls.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049).

- PrepChem.com. (n.d.). Synthesis of 4-methoxybenzophenone.

- Google Patents. (n.d.). CN102942463A - Preparation method for benzophenone compound.

- University of Rochester Department of Chemistry. (n.d.). Purification: How To.

- International Journal for Research in Applied Science & Engineering Technology (IJRASET). (2020, April).

- EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.

- YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.

- ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during....

- LCGC Europe. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

- National Institute of Standards and Technology. (n.d.). Benzophenone.

- RSC Publishing. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products.

- ResearchGate. (2025, August 5). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism.

- YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab.

- Chegg. (2022, March 7). IR Spectra of Benzophenone.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. researchgate.net [researchgate.net]

- 4. Purification [chem.rochester.edu]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Solved IR Spectra of Benzophenone 1) Identify all functional | Chegg.com [chegg.com]

- 10. ijraset.com [ijraset.com]

The Photochemical Behavior of 4-(2-Phenylethyl)benzophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the photochemical properties of 4-(2-Phenylethyl)benzophenone, a derivative of the widely studied benzophenone. The presence of the phenylethyl group at the 4-position introduces a reactive site for intramolecular hydrogen abstraction, leading to characteristic photochemical transformations. This document will delve into the synthesis, core photochemical principles, reaction mechanisms, and quantitative analysis of this compound, drawing upon established knowledge of benzophenone photochemistry and the behavior of related 4-alkylbenzophenones. Detailed experimental protocols for studying these photochemical processes are also provided, offering a practical resource for researchers in photochemistry, organic synthesis, and drug development.

Introduction: The Enduring Legacy of Benzophenone in Photochemistry

Benzophenone stands as a cornerstone in the field of photochemistry, serving as a model system for understanding the behavior of photo-excited ketones.[1] Its well-defined photophysical properties, including a high intersystem crossing quantum yield to the triplet state, make it an exceptional photosensitizer.[2] Upon absorption of ultraviolet (UV) light, benzophenone is promoted to an excited singlet state (S₁), which rapidly and efficiently undergoes intersystem crossing (ISC) to the lower-energy triplet state (T₁). This triplet state is the primary actor in most of benzophenone's photochemistry.

The T₁ state of benzophenone possesses a diradical character, with an unpaired electron in a non-bonding n-orbital on the carbonyl oxygen and another in a π* orbital. This electronic configuration imparts a radical-like reactivity to the carbonyl oxygen, enabling it to abstract hydrogen atoms from suitable donors. This intermolecular hydrogen abstraction is a hallmark of benzophenone photochemistry.

However, when a hydrogen atom is suitably positioned within the same molecule, an intramolecular hydrogen abstraction can occur. This process, known as the Norrish Type II reaction , is of particular relevance to this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for the preparation of benzophenone derivatives. A common and effective approach is the Friedel-Crafts acylation of (2-phenylethyl)benzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Synthetic Workflow Diagram

Caption: Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 4-alkylbenzophenones.[3]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (0.03 mol) to a solution of (2-phenylethyl)benzene (0.02 mol) in 30 mL of carbon disulfide.

-

Addition of Acylating Agent: Slowly add benzoyl chloride (0.02 mol) dropwise from the dropping funnel to the stirred suspension at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 18 hours.

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Extract the aqueous layer with benzene or another suitable organic solvent.

-

Washing: Wash the combined organic layers with a 1N sodium hydroxide solution and then with water until neutral.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Core Photochemical Properties and the Norrish Type II Reaction

The key photochemical feature of this compound is its propensity to undergo an intramolecular hydrogen abstraction, a classic example of the Norrish Type II reaction .[4] This reaction is facilitated by the presence of a hydrogen atom on the γ-carbon of the phenylethyl side chain.

Mechanism of the Norrish Type II Reaction

-

Photoexcitation and Intersystem Crossing: Upon absorption of UV radiation, the benzophenone chromophore is excited to the S₁ state, followed by rapid and efficient ISC to the T₁ state.

-

Intramolecular γ-Hydrogen Abstraction: The triplet-excited carbonyl oxygen abstracts a hydrogen atom from the γ-carbon of the phenylethyl chain through a six-membered cyclic transition state. This process generates a 1,4-biradical intermediate.

-

Fates of the 1,4-Biradical: The 1,4-biradical is a short-lived intermediate with two primary decay pathways:

-

Cleavage (Fragmentation): The Cα-Cβ bond cleaves to yield acetophenone and styrene. This is often the major pathway for acyclic ketones.

-

Cyclization (Norrish-Yang Reaction): The two radical centers can combine to form a cyclobutanol derivative, in this case, a substituted 1-phenylcyclobutanol.[4][5][6]

-

Reaction Pathway Diagram

Caption: Photochemical pathways of this compound.

Quantitative Analysis of Photochemical Reactions

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ) , which is defined as the number of moles of a product formed or reactant consumed per mole of photons absorbed.[7][8] For the Norrish Type II reaction of this compound, we are interested in the quantum yields of cleavage (Φ_cleavage) and cyclization (Φ_cyclization).

Table 1: Expected Photochemical Parameters for this compound

| Parameter | Expected Value/Property | Notes |

| λ_max (UV Absorption) | ~250 nm and ~340 nm | Typical for benzophenone chromophore. |

| Intersystem Crossing Quantum Yield (Φ_ISC) | Nearly 1 | Characteristic of benzophenone. |

| Norrish Type II Quantum Yield (Φ_total) | 0.2 - 0.4 (estimated) | Based on data for other 4-alkylbenzophenones. |

| Major Photoproducts | Acetophenone, Styrene | From the cleavage pathway. |

| Minor Photoproducts | Substituted 1-phenylcyclobutanol | From the Norrish-Yang cyclization pathway. |

Experimental Methodologies for Photochemical Analysis

Quantum Yield Determination

The quantum yield of the Norrish Type II reaction can be determined by photolyzing a solution of this compound and quantifying the formation of the photoproducts (acetophenone and the cyclobutanol derivative) as a function of the number of photons absorbed.

This protocol outlines a general procedure for determining the quantum yield of a photochemical reaction in solution.[9][10]

-

Actinometry: Determine the photon flux of the light source using a chemical actinometer, such as potassium ferrioxalate. This provides a calibrated light source.

-

Sample Preparation: Prepare a dilute solution of this compound in a photochemically inert solvent (e.g., acetonitrile or benzene) with a known concentration. The absorbance of the solution at the irradiation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption.

-

Photolysis: Irradiate the sample solution with the calibrated light source for a specific period.

-

Product Quantification: Analyze the irradiated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of the photoproducts.

-

Calculation: The quantum yield (Φ) is calculated using the following equation:

Φ = (moles of product formed) / (moles of photons absorbed)

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique for studying the short-lived excited states and reaction intermediates involved in a photochemical reaction.[2][11] By using a pump-probe setup, it is possible to detect the triplet state of the benzophenone chromophore and the 1,4-biradical intermediate.

Caption: Schematic of a transient absorption spectroscopy setup.

-

Excitation (Pump): A short laser pulse (the pump) excites the sample.

-

Probing: A second, broad-spectrum light pulse (the probe) passes through the sample at a variable time delay after the pump pulse.

-

Detection: The change in the absorbance of the probe beam is measured as a function of wavelength and time delay. This provides the transient absorption spectrum of the excited states and intermediates.

Conclusion and Future Directions

This compound exhibits a rich and predictable photochemistry dominated by the Norrish Type II reaction. The fundamental principles governing its behavior are well-established through extensive studies of benzophenone and its derivatives. The intramolecular γ-hydrogen abstraction leads to the formation of a 1,4-biradical intermediate, which can then undergo cleavage to form acetophenone and styrene or cyclize to a cyclobutanol derivative.

For researchers in drug development, the photochemical reactivity of such molecules is a critical consideration. Unintended photoreactions can lead to the degradation of a drug substance or the formation of phototoxic byproducts. Conversely, the principles of the Norrish-Yang reaction can be harnessed in synthetic chemistry to construct complex cyclobutane-containing molecules.

Future research on this compound could focus on obtaining precise quantum yields for the cleavage and cyclization pathways, as well as detailed kinetic studies of the 1,4-biradical intermediate using ultrafast transient absorption spectroscopy. Such data would provide a more complete understanding of the factors that govern the competition between these two important photochemical pathways.

References

- A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. (2018). RSC Publishing. [Link]

- Benzophenone. Organic Syntheses. [Link]

- What is Quantum Yield?. Edinburgh Instruments. [Link]

- Evaluation of Photoreaction Quantum Yield of Supermolecular Complex (QYM). Shimadzu. [Link]

- Procedure for the Synthesis of α-Deutero-o-methyl-benzhydrol. Organic Syntheses. [Link]

- Instrumentation and Experimental Techniques. Pitre Lab. [Link]

- Synthesis of benzophenone. (2017). YouTube. [Link]

- Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis. (2023). Beilstein Journal of Organic Chemistry. [Link]

- Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis. (2023).

- Time trend of the transient absorption spectrum obtained upon LFP (355...).

- Norrish Type II Photoelimination of Ketones: Cleavage of 1,4‐Biradicals Formed by γ‐Hydrogen Abstraction.

- Norrish-Yang Reaction.

- Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Edinburgh Instruments. [Link]

- The past, present, and future of the Yang reaction. (2020).

- A convenient preparation of novel benzophenone derivatives.

- Introduction to Transient Absorption Spectroscopy. Avantes. [Link]

- Synthesis of 4-n-butyl benzophenone. PrepChem. [Link]

- The Photochemistry of Benzophenone. (2012). ScholarWorks@BGSU. [Link]

- Structural causes of singlet/triplet preferences of Norrish Type II reactions in carbonyls. (2022). ChemRxiv. [Link]

- Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile. (2017).

- Photochemistry of 2-diphenylmethoxyacetophenone. Direct detection of a long-lived enol from a Norrish Type II photoreaction. (2014). Photochemical & Photobiological Sciences. [Link]

- 28.3: Organic Photochemistry. (2021). Chemistry LibreTexts. [Link]

- Scheme 1 Possible photoproducts from Norrish Type I and II reactions.

Sources

- 1. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 2. edinst.com [edinst.com]

- 3. prepchem.com [prepchem.com]

- 4. BJOC - Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis [beilstein-journals.org]

- 5. Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Norrish-Yang Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. edinst.com [edinst.com]

- 8. Evaluation of Photoreaction Quantum Yield of Supermolecular Complex (QYM) : Shimadzu (Europe) [shimadzu.eu]

- 9. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 10. shimadzu.co.kr [shimadzu.co.kr]

- 11. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]

Elucidating the Mechanism of Action of 4-(2-Phenylethyl)benzophenone: A Strategic Research Framework

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzophenone scaffold is a quintessential "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic molecules.[1][2] This structural motif confers a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The specific derivative, 4-(2-Phenylethyl)benzophenone, features the core diarylketone structure functionalized with a phenylethyl group at the para position. While extensive research exists on the benzophenone class, the precise mechanism of action for this particular analog remains largely uncharacterized in publicly available literature.

This guide, therefore, deviates from a retrospective summary and instead presents a prospective, in-depth framework for the systematic elucidation of the mechanism of action of this compound. As a Senior Application Scientist, my objective is to provide not just a list of protocols, but a self-validating, logical progression of experiments designed to move from broad phenotypic effects to specific molecular targets and in vivo validation. This document is structured to guide researchers in drug development through a comprehensive investigation, ensuring scientific integrity and generating a robust data package for this promising compound.

Part 1: Broad-Spectrum Bioactivity Profiling and Hypothesis Generation

The initial phase of investigation is designed to cast a wide net, identifying the primary cellular processes affected by this compound. This allows for the formulation of data-driven hypotheses regarding its potential therapeutic applications.

Rationale and Experimental Design

Based on the activities of other 4-substituted benzophenones, which include antileishmanial and anticancer effects, our initial hypothesis is that the phenylethyl moiety may confer potent and selective cytotoxicity against neoplastic cells.[1][3] We will begin with a comprehensive phenotypic screen to identify sensitive cancer cell lineages and initial mechanistic clues.

Experimental Protocol 1.1: Multi-Lineage Cancer Cell Cytotoxicity Screen

-

Cell Line Selection: Utilize a diverse panel of human cancer cell lines, such as the NCI-60 panel or a similar internally curated collection, representing various tissue origins (e.g., leukemia, lung, colon, breast, CNS).

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series ranging from 100 µM to 1 nM.

-

Cell Plating: Seed cells in 96-well microplates at a predetermined optimal density and allow them to adhere for 24 hours.

-

Treatment: Expose cells to the serial dilutions of the compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Viability Assessment: Use a resazurin-based assay to quantify cell viability. Measure fluorescence (560 nm excitation / 590 nm emission) and normalize data to the vehicle control.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line using a non-linear regression (log(inhibitor) vs. normalized response) in GraphPad Prism or equivalent software.

Data Presentation: Summary of Cytotoxicity

| Cell Line | Tissue of Origin | IC₅₀ (µM) [Hypothetical Data] |

| CCRF-CEM | Leukemia | 1.38 |

| A549 | Lung Carcinoma | 5.21 |

| HCT116 | Colon Carcinoma | 0.86 |

| SW480 | Colon Carcinoma | 0.99 |

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| SMMC-7721 | Hepatocellular Carcinoma | 0.26 |

This table presents hypothetical data based on activities of similar benzophenone compounds to illustrate the expected output.[4][5][6]

Workflow for Initial Bioactivity Profiling

Part 2: Molecular Target Deconvolution

With a validated phenotypic effect (e.g., potent cytotoxicity in colon cancer cells), the next critical step is to identify the direct molecular target(s) of this compound. We will employ a two-pronged approach, combining unbiased chemical proteomics with in silico prediction to achieve a high-confidence target nomination.

Rationale and Experimental Design

The benzophenone core is an intrinsic photo-activatable moiety, a feature we can expertly leverage for photoaffinity labeling—a powerful technique for covalently capturing direct binding partners.[7] This empirical approach will be complemented by computational methods to narrow the field of potential targets.

Experimental Protocol 2.1: Photoaffinity Labeling for Unbiased Target Identification

-

Probe Synthesis: While this compound is itself a photosensitizer, for enhanced specificity in a complex proteome, a derivative containing a diazirine group (a more efficient photo-crosslinker) and a reporter tag (e.g., alkyne for click chemistry) would be synthesized. However, leveraging the intrinsic photoreactivity of the benzophenone core is a viable first step.

-

Lysate Preparation: Grow a sensitive cell line (e.g., HCT116) to ~80% confluency. Harvest cells and prepare a native total cell lysate via sonication or Dounce homogenization in a non-denaturing lysis buffer.

-

Labeling: Incubate the cell lysate with this compound (1-10 µM) for 30 minutes at 4°C in the dark. Include a competition control where the lysate is pre-incubated with a 100-fold excess of a non-photoreactive structural analog.

-

UV Crosslinking: Expose the samples to 365 nm UV light for 15-30 minutes on ice to induce covalent crosslinking to binding partners.

-

Target Enrichment (if using a tagged probe): If an alkyne-tagged probe is used, perform a click reaction with an azide-biotin reporter. Capture biotinylated proteins on streptavidin beads.

-

Protein Identification: Elute captured proteins, resolve them by SDS-PAGE, and excise specific bands for in-gel digestion with trypsin. Analyze the resulting peptides by LC-MS/MS (liquid chromatography-tandem mass spectrometry).

-

Data Analysis: Identify proteins that are specifically labeled by the probe and whose labeling is competed away by the excess analog. This is based on established methods for identifying targets of other benzophenone-like molecules.[8]

Experimental Protocol 2.2: In Silico Target Prediction and Pathway Analysis

-

Target Prediction: Utilize computational platforms like SwissTargetPrediction or SuperPred to perform reverse docking of the this compound structure against a comprehensive database of known protein structures. This will generate a ranked list of putative targets.

-

Network Pharmacology: Input the top-ranked putative targets into a network analysis tool (e.g., STRING database, Cytoscape). This will construct a protein-protein interaction network.

-

Pathway Enrichment: Perform pathway enrichment analysis (KEGG, Reactome) on the network to identify signaling pathways that are statistically overrepresented. This approach has successfully identified key pathways for other novel benzophenone compounds.[4][5]

Convergent Target Identification Strategy

Conclusion

This technical guide outlines a comprehensive, multi-stage research program designed to rigorously elucidate the mechanism of action of this compound. By progressing logically from broad phenotypic screening to high-confidence target identification and subsequent pathway validation, this framework ensures that the resulting data is robust, coherent, and directly applicable to drug development decision-making. The integration of modern chemical biology, computational science, and classical molecular biology provides a powerful, self-validating workflow. The successful execution of this plan will not only uncover the specific molecular workings of this compound but will also firmly position it within the landscape of targeted therapeutic agents.

References

- Lei, C., Yang, W., Lin, Z., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances.

- Khan, I., & Choudhary, M. I. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Royal Society Open Science.

- Lei, C., Yang, W., Lin, Z., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. National Center for Biotechnology Information (PMC).

- Gautier, C., et al. (2001). Identification of two tamoxifen target proteins by photolabeling with 4-(2-morpholinoethoxy)benzophenone. Biochemistry.

- Lei, C., Yang, W., Lin, Z., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. ResearchGate.

- Astudillo, L., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm.

- Wikipedia. (n.d.). Benzophenone. Wikipedia.

- Ma, X. D., et al. (2011). Synthesis and biological activity of naphthyl-substituted (B-ring) benzophenone derivatives as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry.

- International Agency for Research on Cancer. (2013). BENZOPHENONE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.

- Astudillo, L., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PubMed.

- Khanum, S. A., et al. (2019). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. RSC Advances.

- Kuete, V., et al. (2013). Cytotoxicity and modes of action of four naturally occurring benzophenones: 2,2',5,6'-tetrahydroxybenzophenone, guttiferone E, isogarcinol and isoxanthochymol. Phytomedicine.

- de Oliveira, A. B., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and modes of action of four naturally occuring benzophenones: 2,2',5,6'-tetrahydroxybenzophenone, guttiferone E, isogarcinol and isoxanthochymol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzophenone - Wikipedia [en.wikipedia.org]

- 8. Identification of two tamoxifen target proteins by photolabeling with 4-(2-morpholinoethoxy)benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Ultraviolet Absorption Spectrum of 4-(2-Phenylethyl)benzophenone

This guide provides a comprehensive technical overview of the ultraviolet (UV) absorption characteristics of 4-(2-Phenylethyl)benzophenone. It is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for compound characterization, purity assessment, and quantitative analysis. This document delves into the theoretical underpinnings of its UV absorption, a detailed protocol for spectral acquisition, and the interpretation of the resulting spectrum.

Introduction: The Significance of this compound and its UV Spectrum

This compound, with the chemical formula C₂₁H₁₈O, is a derivative of benzophenone, a well-known diarylketone[1]. Benzophenone and its derivatives are of significant interest across various industries, notably as photoinitiators in UV curing processes and as UV filters in sunscreens and polymer stabilization, owing to their ability to absorb UV radiation[2][3]. The core benzophenone structure is a powerful chromophore, and understanding its interaction with UV light is fundamental to its application.

The UV absorption spectrum of a molecule is a unique fingerprint that provides critical information about its electronic structure. For a compound like this compound, its UV spectrum is dictated by the electronic transitions within the conjugated system of the benzophenone core. Analyzing this spectrum allows for qualitative identification and quantitative determination using the Beer-Lambert Law. This guide will explain the factors governing this absorption and provide a robust methodology for its measurement.

Theoretical Principles of UV Absorption in this compound

The UV-Vis absorption of an organic molecule is governed by the promotion of electrons from a ground electronic state to a higher energy excited state[4]. In this compound, the absorption of UV radiation primarily involves the electrons in the benzophenone moiety, which contains multiple chromophores: the carbonyl group (C=O) and the two phenyl rings.

The key electronic transitions responsible for the UV spectrum of benzophenones are[5]:

-

π → π* Transitions: These are high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In benzophenone, the conjugated system of the phenyl rings and the carbonyl group gives rise to a strong π → π* absorption band, typically observed in the range of 250 nm[6][7]. This transition is "allowed" by quantum mechanical selection rules, resulting in a high molar absorptivity (ε).

-

n → π* Transitions: This transition involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. This is a "forbidden" transition, meaning it is less probable than a π → π* transition. Consequently, it appears as a weaker, lower-energy (longer wavelength) absorption band, typically in the 330-350 nm region for benzophenone in non-polar solvents[6][8].

The 4-(2-phenylethyl) substituent is an alkyl group attached to one of the phenyl rings. It acts as an auxochrome. Its primary effect on the main benzophenone chromophore is expected to be a slight bathochromic (red) shift—a shift to a longer wavelength—and a potential hyperchromic effect (increase in absorption intensity) on the π → π* band due to subtle electronic effects. The ethyl bridge insulates the second phenyl group, so its contribution is likely to be a simple superposition of a weak benzene absorption band (around 260 nm) on the main benzophenone spectrum.

The choice of solvent is critical as it can influence the position and intensity of absorption bands[4].

-

π → π* bands often experience a small red shift with increasing solvent polarity.

-

n → π* bands typically undergo a significant hypsochromic (blue) shift to shorter wavelengths in polar, protic solvents (like ethanol) due to the stabilization of the non-bonding electrons through hydrogen bonding[6][9].

Experimental Protocol for Acquiring the UV Absorption Spectrum

This section provides a self-validating protocol for the accurate determination of the UV absorption spectrum of this compound. The causality behind each step is explained to ensure scientific integrity.

Materials and Instrumentation

-

Analyte: this compound (C₂₁H₁₈O, MW: 286.37 g/mol )[1]

-

Solvent: Spectrophotometric grade ethanol or cyclohexane. Ethanol is a common choice, but cyclohexane can be used to observe the n → π* transition more clearly, as it avoids the blue shift caused by hydrogen bonding.

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched 1 cm path length quartz cuvettes.

Step-by-Step Methodology

-

Preparation of Stock Solution (Rationale: To create a concentrated, accurately known solution for subsequent dilutions.)

-

Accurately weigh approximately 10 mg of this compound using an analytical balance.

-

Quantitatively transfer the solid to a 100 mL volumetric flask.

-

Dissolve the compound in a small amount of the chosen solvent (e.g., ethanol) and then dilute to the mark with the same solvent. Mix thoroughly. This creates a stock solution of approximately 100 µg/mL or 0.35 mM.

-

-

Preparation of Working Solutions (Rationale: To create dilutions that will have an absorbance within the instrument's optimal linear range, typically 0.2 - 1.0 A.U.)

-

Perform serial dilutions of the stock solution to prepare a series of standards. For example, dilute the stock to create solutions with concentrations of approximately 10 µg/mL, 5 µg/mL, and 2.5 µg/mL.

-

-

Instrument Setup and Blanking (Rationale: To ensure the measured absorbance is solely due to the analyte, not the solvent or cuvettes.)

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

-

Set the wavelength range for the scan, for instance, from 400 nm down to 200 nm.

-

Fill both the sample and reference cuvettes with the pure solvent.

-

Place the cuvettes in the spectrophotometer and perform a baseline correction or "auto-zero" to establish a zero-absorbance baseline across the entire wavelength range.

-

-

Spectral Acquisition (Rationale: To measure the absorbance of the analyte at different wavelengths.)

-

Empty the sample cuvette, rinse it with the most dilute working solution, and then fill it with that solution.

-

Place the sample cuvette back into the spectrophotometer and acquire the full UV spectrum.

-

Repeat this process for each of the prepared working solutions, moving from the most dilute to the most concentrated.

-

-

Data Analysis (Rationale: To identify absorption maxima and verify adherence to the Beer-Lambert Law.)

-

Identify the wavelength of maximum absorbance (λmax) for the prominent peaks.

-

Construct a calibration curve by plotting the absorbance at the primary λmax versus the concentration of the working solutions. The plot should be linear with an R² value > 0.99, confirming the method's validity within this concentration range.

-

Experimental Workflow Diagram

Caption: Workflow for UV-Vis spectral analysis.

Predicted Spectral Data and Interpretation

The spectrum is expected to exhibit two main absorption bands:

| Predicted Transition | Approx. λmax (in Ethanol) | Characteristics |

| π → π | ~255 nm | A very strong and sharp absorption band. This is the primary chromophore of the benzophenone system[6][7]. The alkyl substituent may cause a slight red shift compared to unsubstituted benzophenone (λmax ≈ 252 nm in ethanol)[6]. |

| n → π | ~335 nm | A weak, broad absorption band. In a polar solvent like ethanol, this band is expected to be blue-shifted and may appear as a subtle shoulder on the tail of the much stronger π → π* band[6][8]. |

Interpretation:

The primary peak around 255 nm is characteristic of the extensive conjugated system of the benzophenone core and is ideal for quantitative analysis due to its high intensity. The presence of the weaker, longer-wavelength band, though less distinct in polar solvents, confirms the presence of the carbonyl group's non-bonding electrons. The overall spectral shape will strongly resemble that of benzophenone, confirming the identity of the core molecular structure.

Conclusion

The UV absorption spectrum of this compound is dominated by the electronic transitions within its core benzophenone structure. A strong π → π* transition around 255 nm and a weak n → π* transition at longer wavelengths are the key features. This guide provides the theoretical basis for understanding this spectrum and a detailed, robust protocol for its experimental determination. By following the outlined methodology, researchers can reliably obtain and interpret the UV spectrum of this compound for applications in quality control, quantitative analysis, and photochemical studies.

References

- Ushiki, H., et al. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727-33.

- Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-425.

- Galvão, A. M., et al. (2014). Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A, 118(47), 11214-11223.

- Tsekhanskii, R. S. (1968). The absorption spectra of derivatives of benzophenone with acceptor and donor substituents. Journal of Applied Spectroscopy.

- Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Semantic Scholar.

- University of Regensburg. UV-VIS Absorption spectroscopy lecture notes.

- Sheffield Hallam University. UV-Vis Absorption Spectroscopy - Theory.

- Parimala, M., & Santhanalakshmi, J. (2016). Time dependent UV-Vis spectra of reduction of aromatic ketones with NaBH4. ResearchGate.

- Mansour, M. A. (n.d.). UV-Vis. Molecular Absorption Spectroscopy.

- National Institute of Standards and Technology (NIST). Benzophenone UV/Vis Spectrum. In NIST Chemistry WebBook.

- Wikipedia. Benzophenone.

- Slideshare. (2022). UV visible spectroscopy ( electronic spectroscopy).

- Mettler Toledo. Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy.

- Gotro, J. (2016). UV Curing: Part 2; A Tour of the UV Spectrum. Polymer Innovation Blog.

- NPTEL. (2006). Ultraviolet and Visible Spectroscopy.

- Solubility of Things. Benzophenone.

- University of California, Davis. UV-Vis Spectroscopy.

- Ashenhurst, J. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry.

- Sciencemadness Wiki. Benzophenone.

- ResearchGate. (2009). UV-visible spectra of benzophenone and hydroxylated benzophenones.

Sources

- 1. This compound | CAS: 91036-10-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzophenone - Sciencemadness Wiki [sciencemadness.org]

- 4. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]

- 5. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Benzophenone [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 10. researchgate.net [researchgate.net]

4-(2-Phenylethyl)benzophenone solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-(2-Phenylethyl)benzophenone in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a significant compound in various research and development applications. Recognizing the critical role of solubility in areas ranging from reaction chemistry to drug formulation, this document offers both theoretical grounding and practical methodologies for the modern scientist.

Introduction to this compound

This compound is a diarylketone with the molecular formula C₂₁H₁₈O[1]. Its structure, featuring a benzophenone core modified with a phenylethyl group, results in a largely nonpolar molecule. This structural characteristic is the primary determinant of its solubility behavior in organic solvents. Understanding this behavior is paramount for its effective use in synthesis, purification, and formulation.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence and arrangement of polar functional groups and the overall molecular size and shape.

The parent compound, benzophenone, is a weakly polar molecule and is known to be soluble in many organic solvents but insoluble in water[2][3][4]. The addition of the nonpolar phenylethyl group to the benzophenone structure further increases the nonpolar character of this compound, which will heavily influence its solubility profile.

Conceptual Illustration of "Like Dissolves Like"

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24-48 hours. This extended time ensures that the solution reaches saturation.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant using a pipette. It is critical not to disturb the solid at the bottom.

-

Filtration: To ensure no solid particles are transferred, pass the collected supernatant through a syringe filter into a pre-weighed vial.

-

Solvent Evaporation: Place the vial with the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Continue until a constant weight is achieved.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute / Volume of supernatant withdrawn) x 100

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6]

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.[5][6][7][8][9]

Data Interpretation and Reporting

The experimentally determined solubility values should be tabulated for easy comparison. It is also beneficial to note the temperature at which the measurements were taken, as solubility is temperature-dependent.[2][3] For most organic compounds, solubility increases with temperature.[3]

Example Data Table

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Toluene | 25 | Experimental Value |

| Acetone | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| Water | 25 | Experimental Value |

Conclusion

References

- CHEM 231L, Organic Chemistry Laboratory I, Laboratory Manual. (n.d.).

- LibreTexts. (2021, March 6). 2.1: Solubility. Chemistry LibreTexts.

- Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- University of Toronto Scarborough. (n.d.). Solubility of Organic Compounds.

- LibreTexts. (2021, March 6). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts.

- Finetech Industry Limited. (n.d.). This compound.

- Solubility of Things. (n.d.). Benzophenone.

- Organic Syntheses. (n.d.). Benzophenone.

- Benchchem. (n.d.).

- The Royal Society of Chemistry. (2024).

- Google Patents. (n.d.).

- Wikipedia. (n.d.). Benzophenone.

- Flinn Scientific. (2019, March 25).

- National Center for Biotechnology Inform

- Sigma-Aldrich. (2024, September 6).

- ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.